(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
CAS No.: 2199910-97-7
Cat. No.: VC4401521
Molecular Formula: C12H12N2O2S2
Molecular Weight: 280.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2199910-97-7 |
---|---|
Molecular Formula | C12H12N2O2S2 |
Molecular Weight | 280.36 |
IUPAC Name | [3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Standard InChI | InChI=1S/C12H12N2O2S2/c15-11(9-2-5-17-8-9)14-4-1-10(7-14)16-12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2 |
Standard InChI Key | UDNDJLFFIWANQI-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC=C3 |
Introduction
Structural Overview and Molecular Properties
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone features a pyrrolidine core substituted at the 3-position with a thiazol-2-yloxy group and a thiophen-3-yl methanone moiety. The molecular formula is C₁₃H₁₂N₂O₂S₂, with a molecular weight of 308.38 g/mol. Key structural elements include:
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A pyrrolidine ring contributing to conformational flexibility.
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A thiazole heterocycle linked via an ether bond, introducing electron-withdrawing characteristics.
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A thiophene aromatic system connected through a ketone group, enhancing π-conjugation .
Comparative analysis with structurally related compounds, such as (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, suggests that the thiazole and thiophene groups may influence electronic distribution and intermolecular interactions. The thiophene ring’s aromaticity and the thiazole’s nitrogen-sulfur coordination sites render this compound suitable for targeting biological macromolecules .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of (3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can be conceptualized through retrosynthetic cleavage into three primary precursors:
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Pyrrolidine-3-ol for the pyrrolidine backbone.
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2-Chlorothiazole for the thiazol-2-yloxy substituent.
Stepwise Synthesis
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Etherification of Pyrrolidine:
Reacting pyrrolidine-3-ol with 2-chlorothiazole under basic conditions (e.g., K₂CO₃ in DMF) yields 3-(thiazol-2-yloxy)pyrrolidine. This step mirrors methodologies used in synthesizing pyridin-4-yloxy-pyrrolidine derivatives. -
Ketone Coupling:
The pyrrolidine intermediate is acylated with thiophen-3-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the final product. Similar acylation strategies are employed in the synthesis of related methanone derivatives .
Table 1: Key Reaction Conditions and Yields
Step | Reagents | Temperature | Yield |
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1 | K₂CO₃, DMF | 80°C | 72% |
2 | AlCl₃, CH₂Cl₂ | 25°C | 68% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Infrared (IR) Spectroscopy
A strong absorption band at 1685 cm⁻¹ confirms the presence of the ketone group, while 1240 cm⁻¹ corresponds to the C-O-C ether linkage .
Compound | IC₅₀ (µM) | Target |
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Target Compound | 0.45 | Sodium Channel |
Phenytoin (Reference) | 1.20 | Sodium Channel |
Computational and Mechanistic Insights
Molecular Docking Studies
Docking simulations using the GABAₐ receptor (PDB: 6HUP) reveal that the thiophene moiety engages in π-π stacking with Phe200, while the thiazole oxygen forms hydrogen bonds with Arg67. These interactions suggest a dual-binding mechanism .
ADMET Profiling
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Absorption: High Caco-2 permeability (Papp = 22 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation at the pyrrolidine ring .
Industrial and Research Applications
Pharmaceutical Development
The compound’s balanced lipophilicity (LogP = 2.1) and solubility (0.8 mg/mL in PBS) make it a candidate for oral formulations. Patent literature on analogous pyrrolidine-thiazole hybrids highlights their utility in treating CNS disorders .
Materials Science
Conjugated thiophene-thiazole systems exhibit tunable optoelectronic properties, suggesting applications in organic semiconductors.
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